molecular formula C21H20N4O B4530029 3,5-Dimethyl-4-[[3-[3-(2-methylpyridin-4-yl)phenyl]pyrazol-1-yl]methyl]-1,2-oxazole

3,5-Dimethyl-4-[[3-[3-(2-methylpyridin-4-yl)phenyl]pyrazol-1-yl]methyl]-1,2-oxazole

Cat. No.: B4530029
M. Wt: 344.4 g/mol
InChI Key: DDRZLPMQGXYLEX-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-[[3-[3-(2-methylpyridin-4-yl)phenyl]pyrazol-1-yl]methyl]-1,2-oxazole is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple functional groups, including a pyrazole ring, a pyridine ring, and an oxazole ring. These structural features make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4-[[3-[3-(2-methylpyridin-4-yl)phenyl]pyrazol-1-yl]methyl]-1,2-oxazole typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4-[[3-[3-(2-methylpyridin-4-yl)phenyl]pyrazol-1-yl]methyl]-1,2-oxazole can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrazole rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3,5-Dimethyl-4-[[3-[3-(2-methylpyridin-4-yl)phenyl]pyrazol-1-yl]methyl]-1,2-oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-[[3-[3-(2-methylpyridin-4-yl)phenyl]pyrazol-1-yl]methyl]-1,2-oxazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1H-pyrazole: Shares the pyrazole ring but lacks the pyridine and oxazole rings.

    2-Methylpyridine: Contains the pyridine ring but lacks the pyrazole and oxazole rings.

    1,2-Oxazole: Contains the oxazole ring but lacks the pyrazole and pyridine rings.

Uniqueness

3,5-Dimethyl-4-[[3-[3-(2-methylpyridin-4-yl)phenyl]pyrazol-1-yl]methyl]-1,2-oxazole is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3,5-dimethyl-4-[[3-[3-(2-methylpyridin-4-yl)phenyl]pyrazol-1-yl]methyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O/c1-14-11-18(7-9-22-14)17-5-4-6-19(12-17)21-8-10-25(23-21)13-20-15(2)24-26-16(20)3/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDRZLPMQGXYLEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C2=CC(=CC=C2)C3=NN(C=C3)CC4=C(ON=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,5-Dimethyl-4-[[3-[3-(2-methylpyridin-4-yl)phenyl]pyrazol-1-yl]methyl]-1,2-oxazole
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3,5-Dimethyl-4-[[3-[3-(2-methylpyridin-4-yl)phenyl]pyrazol-1-yl]methyl]-1,2-oxazole
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3,5-Dimethyl-4-[[3-[3-(2-methylpyridin-4-yl)phenyl]pyrazol-1-yl]methyl]-1,2-oxazole
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3,5-Dimethyl-4-[[3-[3-(2-methylpyridin-4-yl)phenyl]pyrazol-1-yl]methyl]-1,2-oxazole
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3,5-Dimethyl-4-[[3-[3-(2-methylpyridin-4-yl)phenyl]pyrazol-1-yl]methyl]-1,2-oxazole
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3,5-Dimethyl-4-[[3-[3-(2-methylpyridin-4-yl)phenyl]pyrazol-1-yl]methyl]-1,2-oxazole

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